4,5,6,7-Tetrahydro-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of novel 4,5,6,7-tetrahydro-1H-indazoles has been described through a conventional method from cyclic β-keto esters, showcasing the adaptability and reactivity of this compound. The synthesis process is complemented by thorough spectroscopic analysis, including 1H, 13C NMR, and IR spectra, along with HMBC, HSQC, COSY, and NOESY spectra of representative compounds, confirming the indazole structure as 1H-indazole (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).
Molecular Structure Analysis
The molecular structure of 4,5,6,7-tetrahydro-1H-indazole and its derivatives have been extensively studied using X-ray crystallography, revealing the stereochemistry of the six-membered ring and the influence of substituents on the molecule's geometry. This structural analysis is critical for understanding the compound's reactivity and its interaction with biological targets (Teichert et al., 2007).
Chemical Reactions and Properties
4,5,6,7-Tetrahydro-1H-indazole forms complexes with metals such as Cu(II), Co(II), and Ag(I), demonstrating diverse geometries influenced by the metal and anion present. These complexes have been studied for their structural properties and potential applications in areas such as antimicrobial and antioxidant activities (Khan et al., 2017).
Physical Properties Analysis
The physical properties of 4,5,6,7-tetrahydro-1H-indazole derivatives, including their melting points, solubility, and crystal structure, have been determined. These properties are essential for the compound's application in drug formulation and material science (Hathaway et al., 1998).
Chemical Properties Analysis
Investigations into the chemical properties of 4,5,6,7-tetrahydro-1H-indazole reveal its reactivity and potential for further functionalization. Studies include the exploration of its reaction mechanisms, stability under various conditions, and the influence of different substituents on its chemical behavior. These studies are fundamental for the development of 4,5,6,7-tetrahydro-1H-indazole-based pharmaceuticals and materials (Gein et al., 2019).
Scientific Research Applications
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Synthetic Approaches to Indazoles
- Field : Organic Chemistry
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Methods : The synthesis of indazoles includes transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : This approach has led to the development of optimized synthetic schemes with relevant examples .
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Medicinal Applications of Indazoles
- Field : Medicinal Chemistry
- Application : Indazole has various biological activities including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
- Methods : The medicinal properties of indazole are explored through the synthesis of various derivatives and their subsequent testing .
- Results : Several indazole derivatives have shown promising results in preclinical and clinical trials .
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Antimicrobial Activities of Tetrahydroindazolylthiazoles
- Field : Medicinal Chemistry
- Application : Tetrahydroindazolylthiazoles have been synthesized and investigated for their antimicrobial activities .
- Methods : The structures of these compounds were determined using 1H and 13C NMR, FAB (+)-MS and HRMS analyses .
- Results : The results of these investigations are not specified in the source .
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Synthesis of Novel 4,5,6,7-Tetrahydro-1H-indazoles
- Field : Organic Chemistry
- Application : A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized .
- Methods : The synthesis involves condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These were treated with hydrazine hydrate in ethanol under reflux to give compounds .
- Results : The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .
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Recent Synthetic Approaches to 1H- and 2H-indazoles
- Field : Organic Chemistry
- Application : The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles .
- Methods : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .
- Synthesis of Novel 4,5,6,7-Tetrahydro-1H-indazoles
- Field : Organic Chemistry
- Application : A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized .
- Methods : The synthesis involves condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These were treated with hydrazine hydrate in ethanol under reflux to give compounds .
- Results : The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h5H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSQTWDUCDSZEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177615 | |
Record name | 4,5,6,7-Tetrahydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1H-indazole | |
CAS RN |
2305-79-5 | |
Record name | 4,5,6,7-Tetrahydro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-1H-indazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2305-79-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,6,7-Tetrahydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5,6,7-TETRAHYDRO-1H-INDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMK7V56VG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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